3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C17H12Cl2N2O2 and its molecular weight is 347.2. The purity is usually 95%.
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Scientific Research Applications
Photooxygenation of Oxazoles for Macrolide Synthesis
Oxazoles, such as 3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, can serve as precursors for activated carboxylic acids. The photooxygenation of oxazoles can lead to the formation of triamides, which undergo selective nucleophilic attack, facilitating the synthesis of macrolides. This process is instrumental in creating complex molecules like recifeiolide and curvularin, showcasing the versatility of oxazoles in synthetic organic chemistry (Wasserman, Gambale, & Pulwer, 1981).
Antimicrobial Applications
The structure of oxazole derivatives, including the one , has been explored for antimicrobial properties. A related study synthesized a series of compounds incorporating the oxazole moiety for in vitro antibacterial and antifungal screening against a variety of pathogens. These compounds were evaluated for their potential as antimicrobial agents, highlighting the therapeutic applications of oxazole derivatives in combating infectious diseases (Desai, Dodiya, & Shihora, 2011).
Synthesis of Spirocyclopropanated Methyl Oxazolinecarboxylates
Oxazole compounds are also key intermediates in the synthesis of spirocyclopropanated methyl oxazolinecarboxylates. This synthesis demonstrates the utility of oxazoles in constructing complex, cyclic structures, which are of interest in the development of new materials and pharmaceuticals. The ability to efficiently generate such structures underscores the importance of oxazole derivatives in synthetic chemistry (Dalai, Es-Sayed, Nötzel, & Meijere, 2008).
Oxazole Derivatives in Cancer Research
The exploration of oxazole derivatives in cancer research has led to the identification of compounds with potential antitumor activities. One study focused on the synthesis of imidazotetrazines, which include oxazole derivatives, demonstrating their curative activities against specific leukemia strains. This research suggests that oxazole compounds could serve as prodrug modifications, offering new avenues for cancer treatment (Stevens et al., 1984).
Properties
IUPAC Name |
3-(2-chlorophenyl)-N-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-10-15(17(22)20-12-8-6-11(18)7-9-12)16(21-23-10)13-4-2-3-5-14(13)19/h2-9H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMMVNQEASWIRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.